molecular formula C8H8N2O2S B3054801 2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid CAS No. 61984-78-9

2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid

Cat. No.: B3054801
CAS No.: 61984-78-9
M. Wt: 196.23 g/mol
InChI Key: VWMBQSZREIYZLS-UHFFFAOYSA-N
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Description

2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid is a heterocyclic compound that contains both imidazole and thiazole rings

Mechanism of Action

Target of Action

Imidazo[2,1-b]thiazole-6-acetic acid, 3-methyl-, also known as 2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid, is a compound that has been studied for its potential biomedical applications Similar imidazothiazole derivatives have been found to exhibit a wide range of biological properties, including antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities . For instance, the anthelmintic drug levamisole, which is a hydrogenated derivative of imidazothiazoles, has been found to modulate the immune system through T-cell activation and proliferation .

Mode of Action

For example, levamisole can increase neutrophil mobility and stimulate antibody formation . The specific interactions of Imidazo[2,1-b]thiazole-6-acetic acid, 3-methyl- with its targets and the resulting changes would need further investigation.

Biochemical Pathways

For instance, imidazothiazole derivatives have been found to inhibit indolamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway . The downstream effects of such interactions would depend on the specific targets and pathways involved.

Result of Action

Similar compounds have been found to exhibit antiproliferative activity against various cancer cell lines . For instance, one study found that a certain imidazo[2,1-b]thiazole derivative displayed broad-spectrum antiproliferative activity against all tested cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid typically involves the annulation of the imidazole ring to the thiazole ring. One common method involves the reaction between 2-aminothiazoles and halo carbonyl compounds . This reaction can be carried out under various conditions, including reflux in solvents such as propan-2-ol, methyl ethyl ketone, acetone with hydrochloric acid, acetone with hydrobromic acid, ethanol, benzene, and butanol .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave-assisted green synthesis techniques to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiazolidines .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-5-4-13-8-9-6(2-7(11)12)3-10(5)8/h3-4H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMBQSZREIYZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20487359
Record name Imidazo[2,1-b]thiazole-6-acetic acid, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61984-78-9
Record name Imidazo[2,1-b]thiazole-6-acetic acid, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid
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2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid
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2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid
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2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid
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2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid
Reactant of Route 6
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2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid

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